Guar

Food Hydrocolloids Polysaccharide Chemistry Rheology

Formulators needing rapid cold-water viscosity often encounter hydrocolloids requiring heat activation, causing process delays and formulation inconsistency. Guar gum (CAS 9000-30-0), with a mannose-to-galactose ratio of ≈2:1 and intrinsic viscosity of 16.93 dL/g, delivers immediate hydration and thickening in cold water without heating-optimal for instant beverages, powdered soups, sauces, and dry-mix formulations. • Xanthan-guar synergy yields a consistency coefficient (K) of 11.570 Pa·sⁿ-more than double xanthan alone-ensuring robust particle suspension and creamy mouthfeel in salad dressings and dairy alternatives. Substituting tara or locust bean gum would compromise this functionality. • USP/NF, FCC, and EU 231/2012 compliant grades available; verify galactomannan content ≥75% and heavy metal limits per pharmacopeial standards for regulated pharmaceutical applications (tablet binders, controlled-release matrices). • For high-temperature oilfield applications (>100°C), hydroxypropyl guar (HPG) derivatives are functionally mandated; native guar is unsuitable. Specify derivative grade at inquiry. Supplied with full Certificates of Analysis and batch traceability for B2B procurement.

Molecular Formula C10H14N5Na2O12P3
Molecular Weight 535.15
CAS No. 9000-30-0
Cat. No. B607891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuar
CAS9000-30-0
SynonymsGuar gum;  Guaran;  Guar flour;  Gum cyamopsis;  Gum guar.
Molecular FormulaC10H14N5Na2O12P3
Molecular Weight535.15
Structural Identifiers
SMILESCOP(=O)(OC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])OP(=O)(O)[O-].[Na+].[Na+]
InChIInChI=1S/C10H16N5O12P3.2Na/c1-23-30(22,27-29(20,21)26-28(17,18)19)25-10-5(16)2-6(24-10)15-4-14-7-8(11)12-3-13-9(7)15;;/h3-6,10,16H,2H2,1H3,(H,20,21)(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2
InChIKeyLUSTYMNNBDCASM-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 mg / 25 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Guar Gum Baseline Specifications


Guar gum (CAS 9000-30-0) is a high-molecular-weight (50,000–8,000,000 Da) galactomannan polysaccharide extracted from the endosperm of Cyamopsis tetragonolobus seeds [1]. It consists of a β-(1→4)-linked D-mannopyranose backbone with α-(1→6)-linked D-galactopyranose side groups, characterized by a mannose-to-galactose (M/G) ratio of approximately 2:1 [2]. Regulatory specifications require galactomannan content ≥75% [1].

Guar Gum M/G Ratio Specificity


Galactomannans are not interchangeable; their functional properties—viscosity development, solubility, gelation synergy, and thermal stability—are directly governed by the mannose-to-galactose (M/G) ratio and molecular fine structure [1]. Guar gum (M/G ≈ 2:1) occupies a distinct performance niche between highly substituted fenugreek gum (M/G ≈ 1:1) and sparsely substituted locust bean gum (M/G ≈ 4:1) [2]. This structural divergence leads to quantifiable differences in intrinsic viscosity, synergistic interactions with other hydrocolloids, and rheological behavior, making generic substitution a functional and economic risk.

Guar Gum Comparative Performance


M/G Ratio Governs Solubility

Guar gum possesses a mannose-to-galactose (M/G) ratio of ~2:1, which confers greater cold-water solubility and faster hydration compared to locust bean gum (M/G ~4:1) and tara gum (M/G ~3:1) [1]. The higher galactose substitution along the mannan backbone in guar gum increases steric hindrance, reducing inter-chain hydrogen bonding and enhancing water penetration [2].

Food Hydrocolloids Polysaccharide Chemistry Rheology

Intrinsic Viscosity Advantage

Guar gum exhibits a significantly higher intrinsic viscosity ([η]) compared to its closest galactomannan analogs. Direct comparative measurements show guar gum [η] = 16.93 ± 0.02 dL/g, which is ~11% higher than locust bean gum (15.20 ± 0.02 dL/g) and ~26% higher than fenugreek gum (13.46 ± 0.02 dL/g) [1]. Intrinsic viscosity correlates directly with hydrodynamic volume and thickening efficiency per unit mass.

Rheology Polymer Science Food Texture

Xanthan-Guar Synergy vs. Xanthan-Tara

Mixtures of guar gum and xanthan gum exhibit pronounced viscous synergism, quantified by a consistency coefficient (K) of 11.570 Pa·sⁿ and a Viscous Synergism Index (Iv) of 0.866 [1]. In stark contrast, tara gum and guar gum mixtures display antagonistic behavior, with K = 0.212 Pa·sⁿ and Iv = 0.459 [1]. For context, xanthan gum alone yields K = 5.131 Pa·sⁿ [1].

Hydrocolloid Synergy Rheology Food Formulation

Thermal Stability: HPG vs. Native Guar

For applications requiring elevated thermal stability, hydroxypropyl guar (HPG) demonstrates quantifiably superior performance over native guar gum. At 120°C, HPG exhibits 15–20% higher viscosity than native guar at 0.5% concentration and 100 s⁻¹ shear rate [1]. Furthermore, after 4 hours of thermal aging at 120°C, HPG retains >80% of its initial viscosity, whereas native guar degrades to 60% of its initial value [1].

Oilfield Chemicals Thermal Stability Fracturing Fluids

Regulatory Purity Standards

Food and pharmaceutical-grade guar gum must meet strict purity specifications under Commission Regulation (EU) No 231/2012 and JECFA, mandating galactomannan content ≥75% [1]. This contrasts with industrial or technical grades, which may have galactomannan content as low as 66% [2] and exhibit higher ash, protein, and acid-insoluble matter.

Quality Control Regulatory Compliance Procurement

Guar Gum Applications


Instant Thickeners & Cold Beverages

Guar gum's ~2:1 M/G ratio and superior intrinsic viscosity (16.93 dL/g) make it the optimal choice for instant soups, sauces, and powdered beverage mixes that require rapid viscosity development in cold water without heating [REFS-1, REFS-2]. Formulators should avoid substituting locust bean gum (M/G ~4:1), which requires heating for full hydration and would compromise instant functionality.

Xanthan-Guar Synergy for Suspension

For salad dressings, dairy alternatives, and liquid nutritional products requiring particle suspension and creamy mouthfeel, xanthan-guar mixtures leverage a consistency coefficient (K) of 11.570 Pa·sⁿ—more than double that of xanthan alone [1]. Substituting tara gum for guar would yield a 54-fold reduction in K and fail to achieve desired suspension stability.

High-Temperature Oilfield Fracturing

In reservoirs with bottomhole temperatures exceeding 100°C, native guar gum viscosity degrades to 60% after 4 hours, rendering it unsuitable [1]. Hydroxypropyl guar (HPG) is the functionally mandated alternative, retaining >80% viscosity under identical thermal stress [1]. Procurement for high-temperature fracturing applications should explicitly specify HPG or CMHPG derivatives, not native guar.

Pharmaceutical Excipients & Supplements

Pharmaceutical tablet binders, controlled-release matrices, and fiber supplements require compliance with USP/NF, FCC, or EU 231/2012 specifications. Procurement must verify galactomannan content ≥75% and heavy metal limits per pharmacopeial standards [1]. Industrial-grade material with lower purity (~66% galactomannan) is unacceptable for these regulated applications due to impurity profiles and functional variability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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